![molecular formula C16H17N5 B5535323 N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine](/img/structure/B5535323.png)
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound features a pyrimidine ring fused with a quinazoline ring, both of which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine typically involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by cyclization to form the quinazoline ring.
Industrial Production Methods
The use of microwave irradiation has been explored for the synthesis of related compounds, which could potentially be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted pyrimidine and quinazoline compounds.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine is unique due to its dual pyrimidine and quinazoline rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-9-5-6-13-12(4)19-16(20-14(13)7-9)21-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFWQXGYDMCICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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